Dabigatran Carboxamide Ethyl Ester

Description

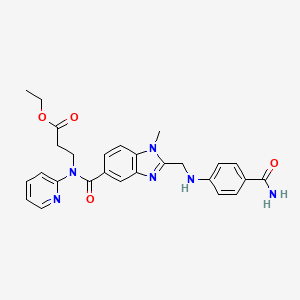

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O4/c1-3-37-25(34)13-15-33(23-6-4-5-14-29-23)27(36)19-9-12-22-21(16-19)31-24(32(22)2)17-30-20-10-7-18(8-11-20)26(28)35/h4-12,14,16,30H,3,13,15,17H2,1-2H3,(H2,28,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPVLOGCHWOVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422435-41-3 | |

| Record name | CDBA-513 BS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422435413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CDBA-513 BS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT3S3GM9YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Dabigatran Carboxamide Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Dabigatran Carboxamide Ethyl Ester, a significant process-related impurity and potential synthetic intermediate of the direct thrombin inhibitor, Dabigatran Etexilate. As the pharmaceutical industry places increasing emphasis on impurity profiling and control, a thorough understanding of the formation and analytical identification of such compounds is critical for drug development professionals, researchers, and quality control scientists. This document delineates plausible synthetic pathways for the formation of this carboxamide derivative, rooted in the established manufacturing processes of Dabigatran Etexilate. Furthermore, it presents detailed, field-proven protocols for its characterization using modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, ensuring that the described protocols are robust and self-validating.

Introduction: The Context of Dabigatran and Its Impurities

Dabigatran Etexilate (marketed as Pradaxa®) is a potent, orally administered anticoagulant that functions as a direct thrombin inhibitor.[1][2] It is a double prodrug, designed to overcome the poor oral bioavailability of its active form, dabigatran.[3][4][5][6] After oral administration, dabigatran etexilate is rapidly hydrolyzed by esterases to the active dabigatran molecule, which reversibly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thereby inhibiting thrombus formation.[6][7]

The synthesis of a complex molecule like dabigatran etexilate is a multi-step process involving several key intermediates.[2][8] During such processes, the formation of impurities is inevitable. These impurities can arise from starting materials, side reactions, or the degradation of intermediates or the final product. Regulatory agencies mandate the identification, characterization, and control of any impurity present above a specified threshold.

Dabigatran Carboxamide Ethyl Ester (IUPAC Name: Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate) is a known process-related impurity.[9][10][11] Its structure is closely related to key intermediates in the dabigatran synthesis pathway. Understanding its formation is crucial for optimizing reaction conditions to minimize its presence in the final Active Pharmaceutical Ingredient (API). This guide provides the scientific foundation for its synthesis, enabling its use as a reference standard, and for its subsequent characterization.

Chemical Identity:

| Parameter | Value |

| Chemical Name | Ethyl 3-(2-((4-carbamoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate[9][11][12] |

| CAS Number | 1422435-41-3[9][10][11] |

| Molecular Formula | C₂₇H₂₈N₆O₄[9][10][12] |

| Molecular Weight | 500.55 g/mol [9][10][12] |

Plausible Synthetic Pathways and Rationale

The formation of Dabigatran Carboxamide Ethyl Ester is intrinsically linked to the synthesis of the dabigatran core structure. The most scientifically sound pathway for its formation involves the hydrolysis of a nitrile precursor, specifically 3-([2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)ethyl propionate, which is a key intermediate in several reported syntheses of dabigatran.[13]

The conversion of the cyano group (-C≡N) on the phenyl ring to the final amidine group (-C(=NH)NH₂) of dabigatran is often achieved via a Pinner reaction.[1] This reaction involves treating the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an imino ether hydrochloride, which is then reacted with ammonia to yield the amidine. However, the reaction conditions, particularly the presence of acid and water, can also lead to the partial or complete hydrolysis of the nitrile group to a carboxamide (-C(=O)NH₂).

The Nitrile Hydrolysis Pathway

This pathway is the most probable route for the formation of the title compound as an impurity.

-

Amide Bond Formation: The synthesis begins with the coupling of two key fragments: ethyl 3-((3-amino-4-(methylamino)benzoyl)(pyridin-2-yl)amino)propanoate and N-(4-cyanophenyl)glycine. This coupling, often mediated by reagents like 1,1'-Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), forms an amide linkage.[13]

-

Benzimidazole Ring Closure: The resulting intermediate undergoes acid-catalyzed cyclization (e.g., using acetic acid) to form the core benzimidazole ring structure, yielding the crucial nitrile intermediate.[14]

-

Hydrolysis Event: It is during this cyclization step, or subsequent work-up procedures involving aqueous acidic or basic conditions, that the cyano group is susceptible to hydrolysis. The presence of water and acid/base catalysis can convert the nitrile to the corresponding primary amide, yielding Dabigatran Carboxamide Ethyl Ester.

The following diagram illustrates this logical flow from key intermediates to the formation of the carboxamide impurity.

Caption: Plausible formation pathway of Dabigatran Carboxamide Ethyl Ester.

Experimental Protocol: Directed Synthesis

To generate Dabigatran Carboxamide Ethyl Ester as a reference standard, a directed synthesis can be performed by intentionally hydrolyzing the nitrile intermediate. This protocol is based on established procedures for dabigatran synthesis, with modifications to favor amide formation.[13][14]

Objective: To synthesize Dabigatran Carboxamide Ethyl Ester from the corresponding nitrile intermediate.

Materials:

-

3-([2-[(4-cyanophenyl amino)-methyl]-1-methyl-1H-benzimidazole-5-carbonyl]-pyridin-2-yl-amino)ethyl propionate (Nitrile Intermediate)

-

Sulfuric Acid (98%)

-

Deionized Water

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of the Nitrile Intermediate in 20 mL of glacial acetic acid.

-

Hydrolysis: To the stirred solution, slowly add a mixture of 5 mL of concentrated sulfuric acid and 5 mL of deionized water. The addition should be done cautiously in an ice bath to control the initial exotherm.

-

Heating: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Causality Note: The use of concentrated acid and elevated temperature provides the necessary conditions to promote the hydrolysis of the robust nitrile group to a carboxamide.

-

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into 100 mL of ice-cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8. The product will likely precipitate. Extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Causality Note: Neutralization is critical to quench the acid and allow for the extraction of the organic-soluble product into DCM.

-

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane (e.g., 50% to 100% ethyl acetate).

-

Causality Note: Column chromatography is essential to separate the desired carboxamide product from any unreacted starting material and potential over-hydrolyzed byproducts (e.g., the carboxylic acid).

-

-

Isolation: Collect the fractions containing the pure product (as determined by TLC/HPLC), combine them, and evaporate the solvent to yield Dabigatran Carboxamide Ethyl Ester as a solid. Dry the product under vacuum.

Analytical Characterization

A multi-faceted analytical approach is required to unambiguously confirm the structure and purity of the synthesized Dabigatran Carboxamide Ethyl Ester.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the compound and distinguishing it from dabigatran and other related substances. A stability-indicating reverse-phase method is recommended.[15][16][17]

Protocol:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., Inertsil ODS-4, 250mm x 4.6mm, 5µm)[15] | Provides excellent hydrophobic retention and separation for this class of molecules. |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid[15] | Buffered aqueous phase to ensure consistent ionization state of the analytes. |

| Mobile Phase B | Acetonitrile[15] | Organic modifier to elute compounds from the C18 stationary phase. |

| Gradient | Time (min) | %B |

| 0 | 30 | |

| 25 | 60 | |

| 30 | 80 | |

| 35 | 30 | |

| Flow Rate | 1.0 mL/min[15] | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |

| Detection | UV at 225 nm[18][19] | Wavelength where the benzimidazole and other aromatic chromophores show strong absorbance. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Diluent | Acetonitrile/Water (50:50 v/v)[18] | Ensures sample solubility and compatibility with the mobile phase. |

The carboxamide is expected to have a different retention time compared to the nitrile precursor and the final amidine-containing drug, typically eluting earlier than the more basic amidine.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides definitive confirmation of the molecular weight.[18][20]

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Rationale: The multiple nitrogen atoms in the molecule are readily protonated, making positive mode ESI highly sensitive for this compound.

-

Expected Ion: [M+H]⁺

-

Calculated m/z: 501.22 (for C₂₇H₂₉N₆O₄⁺)

-

Observed m/z: Should be within ± 5 ppm of the calculated mass on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone for confirmation, allowing for the assignment of protons and carbons throughout the molecule.

Protocol:

-

Solvent: DMSO-d₆ or CDCl₃

-

Spectrometers: 400 MHz or higher for ¹H NMR; 100 MHz or higher for ¹³C NMR.

Expected ¹H NMR Chemical Shifts (δ, ppm):

| Protons | Expected Shift Range | Key Features |

| -C(=O)NH₂ | 7.0 - 8.0 | Two broad singlets, exchangeable with D₂O. This is a key differentiating signal. |

| Aromatic H's | 6.5 - 8.5 | Complex multiplet patterns corresponding to the three aromatic rings. |

| -NCH₂-Ph | ~4.5 - 4.8 | Singlet or doublet, integrating to 2H. |

| -N(CH₂)₂- | 2.5 - 4.2 | Two triplets corresponding to the ethyl propanoate side chain. |

| -N-CH₃ | ~3.7 - 3.9 | Singlet, integrating to 3H, for the benzimidazole methyl group. |

| -OCH₂CH₃ | ~4.1 (quartet), ~1.2 (triplet) | Characteristic ethyl ester signals. |

Characterization Workflow

The following diagram outlines the logical workflow for the comprehensive characterization of the synthesized material.

Caption: Workflow for purification and analytical characterization.

Conclusion

Dabigatran Carboxamide Ethyl Ester is a critical compound to study in the context of Dabigatran Etexilate manufacturing. Its primary formation route is through the hydrolysis of the key nitrile intermediate under acidic or basic conditions encountered during the synthesis. By understanding this pathway, process chemists can optimize reaction and work-up conditions to minimize its formation. The directed synthesis protocol provided in this guide allows for the preparation of this compound as a qualified reference standard. Subsequent analysis using a suite of orthogonal techniques—HPLC for purity, mass spectrometry for molecular weight, and NMR for definitive structural confirmation—ensures its unambiguous identification. This comprehensive approach to synthesis and characterization is fundamental to maintaining the quality, safety, and efficacy of the final Dabigatran Etexilate drug product.

References

-

Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. (2018). ACS Omega. Available at: [Link]

-

Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. (2024). Organic Process Research & Development. Available at: [Link]

-

An Improved Process for Preparation of Dabigatran Etexilate Mesylate. (2017). Asian Journal of Chemistry. Available at: [Link]

-

An improved process for the preparation of dabigatran etexilate mesylate and synthesis of its impurities. (2018). Der Pharma Chemica. Available at: [Link]

-

The Discovery of Dabigatran Etexilate. (2013). Frontiers in Pharmacology. Available at: [Link]

-

Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. (2016). Scholars Research Library. Available at: [Link]

-

The development of prodrugs is a well-established method of improving... (n.d.). ResearchGate. Available at: [Link]

-

QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. (2016). Scientific Research Publishing. Available at: [Link]

-

Development and validation of stability indicating HPLC method for estimation of Dabigatran Etexilate Mesylate in drug substance. (2013). The International Journal of Bio-Pharma Research. Available at: [Link]

-

VALIDATED STABILITY-INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF DABIGATRAN ETEXILATE (THROMBIN INHIBITOR). (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE IN PURE AND DOSAGE FORMS BY USING RP-HPLC METHOD. (2019). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Dabigatran Etexilate. (n.d.). ResearchGate. Available at: [Link]

-

Dabigatran and Dabigatran Ethyl Ester: Potent Inhibitors of Ribosyldihydronicotinamide Dehydrogenase (NQO2). (2012). Journal of Medicinal Chemistry. Available at: [Link]

-

Retro synthesis of Dabigatran ethyl ester 7 as outlined by Hauel et al.4. (n.d.). ResearchGate. Available at: [Link]

-

LC-MS method for Analysis of Dabigatran and its Impurities. (2019). Acta Scientific. Available at: [Link]

-

Dabigatran JPBA Impurity 2/ DABIGATRAN CARBOXAMIDE ETHYL ESTER. Allmpus. Available at: [Link]

-

Dabigatran Carboxamide Ethyl Ester. PubChem. Available at: [Link]

- Synthesis of dabigatran. (2014). Google Patents.

-

Dabigatran: The First Oral Direct Thrombin Inhibitor. (2011). Medscape. Available at: [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY. (2018). Semantic Scholar. Available at: [Link]

-

LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. (2019). Research Journal of Pharmacy and Technology. Available at: [Link]

- An improved process for the synthesis of dabigatran and its intermediates. (2014). Google Patents.

-

LC-MS method for Analysis of Dabigatran and its Impurities. (2020). ResearchGate. Available at: [Link]

-

dabigatran and its Impurities. Pharmaffiliates. Available at: [Link]

-

Dabigatran Carboxamide Ethyl Ester. Veeprho. Available at: [Link]

-

Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation. (2022). Drug Metabolism and Pharmacokinetics. Available at: [Link]

-

DABIGATRAN ETHYL ESTER. NIH - Global Substance Registration System. Available at: [Link]

-

"SYNTHESIS OF DABIGATRAN". (2020). European Patent Office. Available at: [Link]

-

Dabigatran Carboxamide Ethyl Ester. Dr. Ashavin. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medscape.com [medscape.com]

- 7. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. allmpus.com [allmpus.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. veeprho.com [veeprho.com]

- 12. Dabigatran Carboxamide Ethyl Ester | C27H28N6O4 | CID 71258113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. WO2014068587A2 - An improved process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. ijbpr.net [ijbpr.net]

- 17. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF DABIGATRAN ETEXILATE RELATED SUBSTANCE IN PHARMACEUTICAL DOSAGE FORM BY REVERSE‑PHASE – HIGH‑PERFORMANCE LIQUID CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 18. actascientific.com [actascientific.com]

- 19. researchgate.net [researchgate.net]

- 20. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of Dabigatran Carboxamide Ethyl Ester

Foreword: Contextualizing a Critical Impurity

In the landscape of modern pharmaceuticals, the active pharmaceutical ingredient (API) is but one part of a complex chemical narrative. The purity profile—a comprehensive understanding of all related substances, intermediates, and degradation products—is paramount to ensuring the safety and efficacy of any drug product. Dabigatran etexilate, a potent oral direct thrombin inhibitor, is no exception. Its synthesis and stability are critical control points in manufacturing, and understanding its related compounds is a mandate for any serious drug development professional.

This guide provides a deep dive into the physicochemical properties of a key related substance: Dabigatran Carboxamide Ethyl Ester (DCEE) . Identified as a process impurity and potential degradant, a thorough characterization of DCEE is not merely an academic exercise; it is fundamental to developing robust analytical methods, ensuring batch-to-batch consistency, and guaranteeing the stability of the final dabigatran etexilate drug product. As your Senior Application Scientist, I will guide you through not just the what, but the why—the causality behind the experimental designs and the logic that underpins our understanding of this molecule.

Compound Identification and Profile

Dabigatran Carboxamide Ethyl Ester is a molecule structurally similar to the dabigatran etexilate prodrug. It is formally recognized as an impurity in various pharmacopeial and regulatory contexts.[1][2] Its presence can indicate side reactions during synthesis or degradation of other intermediates.

| Identifier | Value |

| IUPAC Name | ethyl 3-[[2-[(4-carbamoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate[3][4] |

| CAS Number | 1422435-41-3[1][2][3][4][5][6] |

| Molecular Formula | C₂₇H₂₈N₆O₄[1][2][3][4][5] |

| Molecular Weight | 500.55 g/mol [1][2][4][5] |

| Common Synonyms | Dabigatran Impurity M, Dabigatran Etexilate Mesylate Impurity B[1][3] |

Genesis: Synthetic and Degradative Origins

Understanding the physicochemical properties of DCEE begins with understanding its formation. It is not an intended product but rather a consequence of the complex synthetic route to dabigatran etexilate or subsequent degradation.

The synthesis of dabigatran etexilate involves multiple steps, including amide bond formations and cyclizations.[7][8][9][10] DCEE can arise from starting materials or intermediates where the amidine group of the final drug is instead a carboxamide. This can occur due to incomplete conversion or the presence of related impurities in key starting materials.

Furthermore, dabigatran etexilate is known to be susceptible to hydrolysis.[11] While the primary hydrolytic cleavage occurs at the ester linkages to release the active dabigatran, other related structures can also degrade. The formation of a carboxamide from a nitrile or amidine precursor under certain pH and temperature conditions is a plausible degradation pathway that could lead to the formation of DCEE.

Caption: Relationship between Dabigatran Etexilate, its active form, and the DCEE impurity.

Core Physicochemical Characteristics

A molecule's behavior in formulation, analysis, and biological systems is dictated by its intrinsic properties. Here, we dissect the core characteristics of DCEE, providing not only the data but the field-proven protocols to obtain them.

Molecular Structure and Lipophilicity (LogP)

The structure of DCEE contains a benzimidazole core, a pyridine ring, and several amide and ester functionalities. A key computed descriptor for its behavior is the partition coefficient, LogP.

-

Computed XLogP3: 2.3[3]

This value suggests that DCEE is moderately lipophilic. Causality: The absence of the highly polar amidine group (present in the active dabigatran) and the presence of the ethyl ester contribute to this moderate lipophilicity. This property is critical as it governs the compound's solubility in organic solvents and its retention characteristics in reverse-phase chromatography.

This protocol provides a definitive, self-validating measurement of lipophilicity.

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing equal volumes and allowing them to separate for at least 24 hours at a constant temperature (e.g., 25°C).

-

Stock Solution: Prepare a stock solution of DCEE in n-octanol at a concentration that will be accurately quantifiable by HPLC-UV after partitioning (e.g., 1 mg/mL).

-

Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol stock solution with 10 mL of the n-octanol-saturated water.

-

Equilibration: Shake the funnel vigorously for 5 minutes. Secure it in a constant temperature bath and allow the phases to separate completely (minimum 2 hours).

-

Sampling & Analysis: Carefully sample both the aqueous and n-octanol layers. Centrifuge the samples to remove any micro-emulsions. Quantify the concentration of DCEE in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogP as: LogP = log₁₀ ( [DCEE]ₙ-ₒ꜀ₜₐₙₒₗ / [DCEE]ₐᵩᵤₑₒᵤₛ )

Caption: Workflow for experimental LogP determination.

Solubility Profile

While specific quantitative data for DCEE is not widely published, its solubility can be inferred from its structure and from data on related molecules like dabigatran etexilate.

| Solvent | Solubility of Dabigatran Etexilate Mesylate | Inferred DCEE Solubility |

| DMSO | ~10 mg/mL[12] | Likely high |

| Ethanol | ~5 mg/mL[12] | Likely moderate |

| Water / PBS (pH 7.2) | ~0.3 mg/mL[12] | Likely very low |

Causality: The large, moderately lipophilic structure with multiple aromatic rings suggests poor aqueous solubility. The presence of polar functional groups (amides, esters) allows for solubility in polar organic solvents like DMSO and ethanol. This profile is critical for selecting appropriate solvents for analytical method development and for understanding potential precipitation issues in aqueous media.

-

Sample Preparation: Add an excess amount of solid DCEE to several vials containing a known volume of the test solvent (e.g., water, pH 7.4 phosphate buffer, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A slurry should be visible.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Quantification: Carefully withdraw a supernatant aliquot, filter it through a 0.22 µm syringe filter, and dilute as necessary. Analyze the concentration of the dissolved DCEE using a validated HPLC-UV method against a standard curve.

Dissociation Constant (pKa)

The pKa value(s) dictate the ionization state of a molecule at a given pH, which profoundly impacts solubility, permeability, and chromatographic retention. While no experimental pKa for DCEE is published, we can identify its ionizable centers.

-

Potential Basic Centers: The pyridine nitrogen and the two benzimidazole nitrogens are the most likely sites of protonation. The amide functionalities are generally considered neutral under physiological conditions. Causality: Understanding the pKa is essential for developing robust HPLC methods. By adjusting the mobile phase pH to be at least 2 units away from the pKa, one can ensure the analyte is in a single, stable ionic form, leading to sharp, reproducible peaks.

-

Solution Preparation: Prepare a dilute solution of DCEE in water or a co-solvent system (if solubility is low) with a supporting electrolyte (e.g., 0.1 M KCl).

-

Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the full UV spectrum at each pH increment throughout the titration.

-

Analysis: Analyze the changes in absorbance at multiple wavelengths as a function of pH. Specialized software can then deconvolute the data to calculate the pKa value(s) corresponding to the ionizable groups.

Stability Profile: A Forced Degradation Deep Dive

As a potential degradant, understanding the stability of DCEE itself is crucial. Forced degradation studies, mandated by ICH guidelines, are the cornerstone of this evaluation. They help identify degradation pathways and establish the stability-indicating nature of analytical methods. The parent drug, dabigatran etexilate, is known to be sensitive to hydrolysis, oxidation, and photolysis.[11][13]

Causality: The ester and amide bonds within DCEE are primary targets for acid- and base-catalyzed hydrolysis. The electron-rich benzimidazole and aniline moieties may be susceptible to oxidation.

-

Stock Solution: Prepare a stock solution of DCEE in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 2 hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30 minutes.

-

Oxidative Stress: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Stress: Heat a solid sample at 105°C for 24 hours, then dissolve.

-

Photolytic Stress: Expose the solution to UV/Vis light (ICH Q1B) for a defined period.

-

-

Neutralization & Dilution: After exposure, neutralize the acid and base samples and dilute all samples to the target concentration for analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 5.0). Assess for peak purity and mass balance.

Caption: Workflow for a comprehensive forced degradation study.

The Analytical Cornerstone: A Stability-Indicating RP-HPLC Method

The ability to accurately detect, separate, and quantify DCEE from the API and other impurities is the ultimate goal. A well-developed, stability-indicating reverse-phase HPLC method is the industry standard. The literature provides excellent starting points for such methods.[11][14][15]

Causality: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the moderately lipophilic DCEE. Gradient elution is necessary to separate compounds with a range of polarities, from early-eluting polar degradants to the late-eluting API. A buffered mobile phase (e.g., ammonium formate) controls the ionization state of the analytes, ensuring sharp, symmetrical peaks.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

-

Column: Inertsil ODS-3V, 150 mm x 4.6 mm, 5 µm particle size.[14]

-

Mobile Phase A: 10 mM Ammonium Formate buffer, pH adjusted to 3.5 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 225 nm.[15]

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 20 70 25 70 26 20 | 30 | 20 |

This self-validating protocol must be fully validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness before implementation in a regulated environment.

Conclusion

Dabigatran Carboxamide Ethyl Ester is more than a mere impurity; it is a critical piece of the puzzle in the development and control of dabigatran etexilate. Its moderate lipophilicity, poor aqueous solubility, and potential for degradation underscore the necessity of robust analytical oversight. By applying the principles and protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively characterize, control, and monitor this key compound, thereby upholding the highest standards of scientific integrity and product quality.

References

- Process for the synthesis of dabigatran and its intermediates - Patent US-9533971-B2.

-

Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development - ACS Publications. [Link]

-

QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form. Scirp.org. [Link]

-

Quantitation of N-Nitroso Dabigatran Etexilate Impurity Using the Agilent 6495C LC/TQ. Agilent Technologies. [Link]

-

LC-MS method for Analysis of Dabigatran and its Impurities. ResearchGate. [Link]

-

Development of liquid chromatographic method for the analysis of dabigatran etexilate mesilate and its ten impurities supported by quality-by-design methodology. Semantic Scholar. [Link]

-

LC-MS method to Estimate the Relation between Drug Stability Study and Impurity Profile of Dabigatran etexilate. Research Journal of Pharmacy and Technology. [Link]

-

Dabigatran Carboxamide Ethyl Ester. PubChem. [Link]

-

Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega. [Link]

- US9533971B2 - Process for the synthesis of dabigatran and its intermediates.

-

An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Oriental Journal of Chemistry. [Link]

-

Dabigatran Carboxamide Ethyl Ester. CRO SPLENDID LAB. [Link]

-

Dabigatran Impurity 1. Naarini Molbio Pharma. [Link]

-

Stability of Dabigatran Etexilate in Manufacturer's Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack. ResearchGate. [Link]

-

Dabigatran. PubChem. [Link]

-

Chemical structure of dabigatran etexilate. ResearchGate. [Link]

-

Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation. Drug Metabolism and Pharmacokinetics. [Link]

-

A rapid stability indicating rp-hplc assay method development and validation for the quantitative estimation of dabigatran etexilate mesylate in capsules. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Dabigatran Ethyl Ester. PubChem. [Link]

-

Dabigatran Carboxamide Ethyl Ester. Dr. Ashavin. [Link]

-

Dabigatran Carboxamide Ethyl Ester. Veeprho. [Link]

-

dabigatran and its Impurities. Pharmaffiliates. [Link]

Sources

- 1. splendidlab.in [splendidlab.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Dabigatran Carboxamide Ethyl Ester | C27H28N6O4 | CID 71258113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dabigatran Carboxamide Ethyl Ester | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. veeprho.com [veeprho.com]

- 7. Process for the synthesis of dabigatran and its intermediates - Patent US-9533971-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 11. rjptonline.org [rjptonline.org]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. QbD Approach Method Development for Estimation of Dabigatran Etexilate along with Its Impurities and Identification of Degradants in Capsule Dosage Form [scirp.org]

- 15. researchgate.net [researchgate.net]

The Strategic Role of Dabigatran Carboxamide Ethyl Ester in the Synthesis of Dabigatran Etexilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran etexilate, a potent oral direct thrombin inhibitor, has become a cornerstone in anticoagulant therapy. Its complex multi-step synthesis necessitates a thorough understanding of the key intermediates and potential byproducts to ensure the efficiency, purity, and scalability of the manufacturing process. This technical guide provides an in-depth exploration of Dabigatran Carboxamide Ethyl Ester, a critical compound related to the synthesis of dabigatran etexilate. We will delve into its structural characterization, its position within the synthetic landscape of dabigatran etexilate, detailed synthetic protocols for related pivotal intermediates, and a discussion of its significance in the broader context of process optimization and impurity profiling.

Introduction: The Synthetic Challenge of Dabigatran Etexilate

Dabigatran etexilate is a double prodrug that is rapidly converted in the body to its active form, dabigatran.[1][2] The intricate molecular architecture of dabigatran etexilate presents a significant synthetic challenge, requiring a convergent synthesis that involves the assembly of a substituted benzimidazole core, a pyridine moiety, and a hexyl carbamate group. Numerous synthetic routes have been developed to optimize yield, reduce costs, and minimize the formation of impurities.[3][4] A comprehensive understanding of the intermediates and their reactivity is paramount for the successful and robust production of this life-saving therapeutic agent.

Unveiling Dabigatran Carboxamide Ethyl Ester

Dabigatran Carboxamide Ethyl Ester, identified by the IUPAC name Ethyl 3-(2-(((4-carbamoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate and CAS number 1422435-41-3, is a compound structurally related to key intermediates in the synthesis of dabigatran etexilate.[5] While not a primary intermediate in the most commonly described industrial syntheses, its formation as a potential byproduct or impurity is of significant interest for process control and analytical method development. It is also referred to as Dabigatran Impurity 82.[6][7]

The key structural difference between Dabigatran Carboxamide Ethyl Ester and the direct amidine precursor to dabigatran etexilate lies in the terminal group on the phenyl ring: a carboxamide (-CONH2) instead of an amidine (-C(=NH)NH2). This distinction is crucial as the amidine group is the functionality that is ultimately acylated to form the final dabigatran etexilate product.

Synthetic Pathways and the Genesis of Dabigatran Carboxamide Ethyl Ester

The formation of Dabigatran Carboxamide Ethyl Ester can be understood by examining the established synthetic routes to dabigatran etexilate. A common strategy involves the coupling of a benzimidazole core with a side chain bearing a cyano or amidino group.

A key intermediate in many syntheses is Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate .[1] The conversion of the cyano group to the amidine is a critical step, often achieved through a Pinner reaction. It is during this transformation or in subsequent steps that the hydrolysis of the nitrile or a related intermediate could potentially lead to the formation of the carboxamide.

Visualizing the Synthetic Landscape

The following diagram illustrates a generalized synthetic approach to dabigatran etexilate, highlighting the position of the key cyano intermediate and the potential formation pathway of the carboxamide derivative.

Figure 1: A simplified schematic of a common synthetic route to dabigatran etexilate, illustrating the potential for Dabigatran Carboxamide Ethyl Ester to arise from the hydrolysis of the cyano intermediate.

Experimental Protocols: Synthesis of Key Intermediates

While a direct, optimized synthesis for Dabigatran Carboxamide Ethyl Ester is not widely published as a primary objective, its synthesis would likely follow a similar pathway to the corresponding amidine, with a final hydrolysis step. The following protocols are based on established procedures for key intermediates in the dabigatran etexilate synthesis.

Protocol 1: Synthesis of Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (Oxalate Salt)

This protocol is adapted from an improved synthesis method and outlines the formation of the key cyano intermediate.[1]

Materials:

-

Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propante (I)

-

2-cyanophenyl amino acetic acid (II)

-

Oxalic acid

-

Suitable solvent (e.g., Tetrahydrofuran)

-

Coupling agent (e.g., Carbonyldiimidazole - CDI)

Procedure:

-

To a solution of Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propante (I) in a suitable solvent, add the coupling agent (CDI) and stir at room temperature.

-

Add 2-cyanophenyl amino acetic acid (II) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and add oxalic acid to precipitate the oxalate salt of the product.

-

Filter the solid, wash with a suitable solvent, and dry under vacuum to yield Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate salt (III).

Expected Outcome:

Protocol 2: Synthesis of Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride (Amidine Intermediate)

This protocol describes the conversion of the cyano intermediate to the crucial amidine intermediate via a Pinner reaction.[2]

Materials:

-

Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (or its salt)

-

Ethanol (anhydrous)

-

Hydrogen chloride (gas)

-

Calcium chloride

-

Ammonium carbonate

-

Ammonia gas

Procedure:

-

Prepare a solution of ethanolic HCl by purging HCl gas through anhydrous ethanol containing calcium chloride at low temperature (-15 to -5 °C).

-

Slowly add the cyano intermediate to the cold ethanolic HCl solution.

-

Allow the reaction mixture to stir at room temperature for 8-10 hours.

-

Remove excess HCl by purging with nitrogen gas under vacuum.

-

Add ethanol and ammonium carbonate to the reaction mixture and stir.

-

Purge ammonia gas into the mixture until the pH reaches approximately 8.0.

-

Filter the reaction mixture and concentrate the filtrate under vacuum.

-

The resulting residue is the amidine intermediate, which can be further purified by recrystallization.

Expected Outcome:

-

This process converts the nitrile functionality into the desired amidine hydrochloride salt, a key precursor for the final acylation step.

The Role of Dabigatran Carboxamide Ethyl Ester in Process Chemistry

The presence of Dabigatran Carboxamide Ethyl Ester in the synthesis of dabigatran etexilate is primarily a concern for process purity. Its formation indicates an incomplete or side reaction during the conversion of the cyano group to the amidine. The carboxamide is unreactive towards the subsequent acylation with n-hexyl chloroformate, meaning its presence will carry through to the final crude product, necessitating purification steps to meet regulatory standards.

Key Considerations for Drug Development Professionals:

-

Analytical Method Development: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), are essential to detect and quantify Dabigatran Carboxamide Ethyl Ester in process samples and the final active pharmaceutical ingredient (API).

-

Process Optimization: Understanding the reaction conditions that favor the formation of the carboxamide (e.g., presence of water, temperature excursions) is critical for optimizing the Pinner reaction to maximize the yield of the desired amidine and minimize this impurity.

-

Impurity Profiling: Dabigatran Carboxamide Ethyl Ester should be included in the impurity profile of dabigatran etexilate and its potential toxicological impact assessed as part of the drug development process.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps leading to the amidine intermediate, which is on the direct path to dabigatran etexilate.

| Reaction Step | Starting Material | Product | Typical Yield | Reference |

| Formation of Cyano Intermediate (Oxalate Salt) | Ethyl-3-(3-amino-4-(methylamino)benzoyl(piperidin-2-yl)amino)propante and 2-cyanophenyl amino acetic acid | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate oxalate salt | ~80% | [1] |

| Conversion to Amidine Intermediate (Hydrochloride Salt) | Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride | ~85% | [1] |

| Acylation to Dabigatran Etexilate | Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate hydrochloride | Dabigatran Etexilate | ~80% | [1] |

Conclusion

Dabigatran Carboxamide Ethyl Ester serves as an important case study in the process chemistry of dabigatran etexilate. While not a desired intermediate, its potential formation highlights the critical need for precise control over the reaction conditions, particularly during the conversion of the cyano intermediate to the amidine. For researchers and drug development professionals, a thorough understanding of such potential impurities is not merely an academic exercise but a fundamental requirement for developing a robust, efficient, and regulatory-compliant manufacturing process for this vital anticoagulant medication. The ability to anticipate, identify, and control the formation of compounds like Dabigatran Carboxamide Ethyl Ester is a hallmark of excellence in pharmaceutical process development.

References

-

Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. [Link]

-

Dabigatran Impurities. SynZeal. [Link]

-

An Improved Process for the Preparation of Dabigatran Etexilate Mesylate and Synthesis of its Impurities. Der Pharma Chemica. [Link]

-

An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry. [Link]

-

Synthesis of dabigatran etexilate mesylate. ResearchGate. [Link]

-

Dabigatran Impurity 82. SynZeal. [Link]

-

Dabigatran Carboxamide Ethyl Ester | CAS 1422435-41-3. Veeprho. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Beta-alanine, N-[[2-[[[4-(aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Dabigatran Impurities | SynZeal [synzeal.com]

- 7. Dabigatran Impurity 82 | SynZeal [synzeal.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabigatran, a potent and selective direct thrombin inhibitor, represents a significant advancement in anticoagulation therapy. Its discovery and development pathway offers a compelling case study in modern drug design, moving from target identification to a clinically effective oral medication. This guide provides a comprehensive technical overview of the early-stage discovery process for dabigatran and its related compounds. It delves into the core scientific principles, experimental methodologies, and strategic decisions that underpin the identification and optimization of novel direct thrombin inhibitors. Key areas covered include the rationale for targeting thrombin, the design and execution of high-throughput screening assays, the elucidation of structure-activity relationships (SAR), and the critical in vitro and ex vivo profiling necessary for candidate selection. This document is intended to serve as a detailed resource for researchers and scientists in the field of anticoagulant drug discovery, offering field-proven insights and actionable protocols.

Introduction: The Rationale for Targeting Thrombin

Thromboembolic diseases are a leading cause of morbidity and mortality worldwide.[1] At the heart of thrombosis is the coagulation cascade, a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa), a serine protease, is the final effector enzyme in this cascade, playing a pivotal role in hemostasis and thrombosis.[1][2] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot.[2] Additionally, thrombin amplifies its own generation by activating upstream coagulation factors and is a potent activator of platelets.[3][4]

The central and multifaceted role of thrombin makes it a prime target for anticoagulant therapy.[2] Unlike traditional anticoagulants like warfarin, which inhibit the synthesis of vitamin K-dependent clotting factors, direct thrombin inhibitors (DTIs) offer a more targeted approach by binding directly to the thrombin molecule and blocking its activity.[5] This leads to a more predictable anticoagulant effect with less need for frequent monitoring.[2][5] Dabigatran emerged from the search for an orally active DTI that could overcome the limitations of existing therapies.[6][7]

The Discovery Cascade: A High-Level Workflow

The early-stage discovery of dabigatran-related compounds follows a systematic and iterative process. This workflow is designed to identify potent and selective inhibitors and then optimize their drug-like properties.

Caption: A generalized workflow for the early-stage discovery of direct thrombin inhibitors.

Core Methodologies in the Discovery of Dabigatran Analogs

Primary Screening: Thrombin Inhibition Assays

The initial step in identifying novel DTIs is to screen compound libraries for their ability to inhibit thrombin activity. This is typically achieved using in vitro enzymatic assays.

Principle: These assays measure the rate at which thrombin cleaves a synthetic substrate that, upon cleavage, releases a chromogenic or fluorogenic molecule. A decrease in the signal in the presence of a test compound indicates inhibition of thrombin activity.

Detailed Protocol: Chromogenic Thrombin Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of purified human α-thrombin in a suitable buffer (e.g., Tris-HCl with polyethylene glycol).

-

Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.

-

Prepare a series of dilutions of the test compounds and a known DTI (e.g., dabigatran) as a positive control.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of assay buffer to all wells.

-

Add 10 µL of test compound dilutions or control to the respective wells.

-

Add 20 µL of the thrombin solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the chromogenic substrate solution to each well.

-

Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (change in absorbance over time) for each well.

-

Determine the percentage of thrombin inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value. Dabigatran has been shown to inhibit human thrombin with a Ki of 4.5 nM and an IC50 of 10 nM for thrombin-induced platelet aggregation.[8]

-

Secondary Assays: Confirming Anticoagulant Activity

Hits from the primary screen are further evaluated in plasma-based clotting assays to confirm their anticoagulant effect in a more physiologically relevant matrix.

Common Clotting Assays:

-

Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors prolong the aPTT.[3][8]

-

Prothrombin Time (PT): Evaluates the extrinsic and common pathways. Dabigatran has a relatively small effect on PT at clinically relevant concentrations.[3][8]

-

Thrombin Time (TT) and Ecarin Clotting Time (ECT): These are highly sensitive assays for direct thrombin inhibitors.[3][8][9] A diluted thrombin time (dTT) assay is often used for quantifying dabigatran levels.[9][10]

Detailed Protocol: Diluted Thrombin Time (dTT) Assay

-

Sample Preparation:

-

Collect whole blood into citrated tubes and prepare platelet-poor plasma (PPP) by centrifugation.

-

Spike the PPP with varying concentrations of the test compound.

-

-

Assay Procedure:

-

Pre-warm the PPP samples and thrombin reagent to 37°C.

-

Add 100 µL of the PPP sample to a cuvette in a coagulometer.

-

Add 100 µL of a diluted thrombin reagent to the cuvette to initiate clotting.

-

The coagulometer measures the time taken for a fibrin clot to form.

-

-

Data Analysis:

-

Plot the clotting time against the compound concentration. A dose-dependent prolongation of the clotting time indicates anticoagulant activity.

-

| Assay | Principle | Sensitivity to Dabigatran |

| aPTT | Measures intrinsic & common pathways | Moderate[3][8] |

| PT | Measures extrinsic & common pathways | Low[3][8] |

| TT/dTT | Measures fibrin formation | High[9][10] |

| ECT | Measures prothrombin to meizothrombin conversion | High[3][8] |

| Caption: Comparison of common coagulation assays for evaluating direct thrombin inhibitors. |

Structure-Activity Relationship (SAR) and Lead Optimization

The "hit-to-lead" and "lead optimization" phases aim to improve the potency, selectivity, and pharmacokinetic properties of the initial hits through iterative chemical synthesis and biological testing.

The Dabigatran Scaffold: Key Chemical Features

The discovery of dabigatran was spurred by the X-ray crystal structure of thrombin complexed with an inhibitor, which revealed key interactions within the active site.[1] The chemical structure of dabigatran is designed to fit snugly into the active site of thrombin.[11]

-

Benzimidazole Core: This central scaffold fits into a hydrophobic pocket of the thrombin active site.[11][12]

-

Amidinophenyl Group: This positively charged group mimics the side chain of arginine, a natural substrate of thrombin, and forms a key salt bridge with an aspartate residue in the active site.[13]

-

Pyridyl Ring and Propionic Acid Group: These moieties occupy other pockets within the active site, contributing to the overall binding affinity and selectivity.[11]

Caption: Key interactions between the dabigatran scaffold and the thrombin active site.

The Prodrug Strategy: Overcoming Poor Bioavailability

Dabigatran itself has poor oral bioavailability due to its high polarity.[7][14] To overcome this, a prodrug, dabigatran etexilate, was developed.[3][15] This involves attaching two lipophilic ester groups to the dabigatran molecule.[12] After oral administration, these ester groups are cleaved by ubiquitous esterases in the body to release the active dabigatran.[16] This strategy significantly improves the absorption of the drug from the gastrointestinal tract.[16][17]

In Vitro Safety and Selectivity Profiling

A crucial aspect of early-stage discovery is to ensure that the lead compounds are not only potent but also selective and have a good safety profile.

Selectivity Assays

To assess the selectivity of dabigatran-related compounds, their inhibitory activity is tested against a panel of other serine proteases involved in the coagulation cascade (e.g., Factor Xa, Factor IXa, trypsin). A compound is considered selective if it is significantly more potent against thrombin than other proteases. Dabigatran has demonstrated high selectivity for thrombin.[1][8]

Cytotoxicity Assays

Cytotoxicity assays are essential to identify compounds that may be toxic to cells.[18][19] These assays are typically performed on various cell lines (e.g., HepG2 liver cells, HEK293 kidney cells) to assess potential organ toxicity.

Principle: A common method is the LDH (Lactate Dehydrogenase) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[18] Measuring the amount of LDH in the medium provides an index of cell death.

Detailed Protocol: LDH Cytotoxicity Assay

-

Cell Culture:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (negative control) and a lysis buffer control (positive control for maximum LDH release).

-

-

Assay Procedure:

-

After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing a substrate and a cofactor) to each well.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add a stop solution.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] * 100

-

Conclusion

The early-stage discovery of dabigatran-related compounds is a multi-faceted process that combines rational drug design, high-throughput screening, and rigorous preclinical evaluation. The success of dabigatran highlights the value of targeting a key enzyme in a disease pathway and employing clever medicinal chemistry strategies, such as the prodrug approach, to overcome pharmacokinetic challenges. The methodologies outlined in this guide provide a robust framework for the identification and optimization of the next generation of direct thrombin inhibitors.

References

-

Wikipedia. (n.d.). Dabigatran. Retrieved from [Link]

-

Garlichs, C. D., et al. (n.d.). Dabigatran (Pradaxa). PMC - PubMed Central - NIH. Retrieved from [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of Pradaxa (dabigatran)? Retrieved from [Link]

-

Douketis, J. D., et al. (2011). Dabigatran Etexilate. Circulation - American Heart Association Journals. Retrieved from [Link]

-

Schulman, S., & Eriksson, H. (2016). The discovery of dabigatran etexilate for the treatment of venous thrombosis. PubMed. Retrieved from [Link]

-

Mathad, V. T., et al. (n.d.). An Improved Process For The Synthesis Of Dabigatran And Its Intermediates. Retrieved from [Link]

-

van Ryn, J., et al. (2013). The discovery of dabigatran etexilate. CORE. Retrieved from [Link]

-

van Ryn, J., et al. (2013). The Discovery of Dabigatran Etexilate. PMC - PubMed Central - NIH. Retrieved from [Link]

-

Wienen, W., et al. (2007). In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate. PubMed. Retrieved from [Link]

-

Gnad, T., et al. (2024). Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development - ACS Publications. Retrieved from [Link]

-

Curvers, J., et al. (n.d.). Direct thrombin inhibitor assays. Clinical Laboratory International. Retrieved from [Link]

-

ResearchGate. (n.d.). The development of prodrugs is a well-established method of improving.... Retrieved from [Link]

- Google Patents. (n.d.). US9533971B2 - Process for the synthesis of dabigatran and its intermediates.

-

ResearchGate. (n.d.). Synthesis of dabigatran etexilate mesylate. Retrieved from [Link]

-

Instrumentation Laboratory. (n.d.). HemosIL® Direct Thrombin Inhibitor Assay. Retrieved from [Link]

-

Favaloro, E. J., et al. (2015). The effect of dabigatran on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Discovery of Dabigatran Etexilate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Journey of Dabigatran Etexilate Mesylate: From Synthesis to Application. Retrieved from [Link]

-

Curvers, J., et al. (2012). Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful?. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Dabigatran Etexilate. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) REVIEW ON CHEMISTRY AND PHARMACOLOGY OF DABIGATRAN A POTENT ANTICOAGULANT. Retrieved from [Link]

-

Austin Publishing Group. (n.d.). Measurement of Bivalirudin Thrombin Inhibition Activity in Plasma with Clotting or Chromogenic Assays and Dedicated Calibrators and Controls. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Dabigatran. Retrieved from [Link]

-

Synnovis. (2021). Direct Thombin Inhibitor measurement: argatroban and dabigatran. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Dabigatran and its prodrug Dabigatran etexilate.. Retrieved from [Link]

-

Ollier, E., et al. (2019). Effect of rivaroxaban and dabigatran on platelet functions: in vitro study. PubMed. Retrieved from [Link]

-

Medscape. (n.d.). Dabigatran: The First Oral Direct Thrombin Inhibitor. Retrieved from [Link]

-

Cini, M., et al. (2015). Effect of dabigatran on a prothrombinase-based assay for detecting activated protein C resistance: an ex vivo and in vitro study in normal subjects and factor V Leiden carriers. PMC - NIH. Retrieved from [Link]

-

Patsnap Synapse. (2025). The patent landscape of Dabigatran Etexilate. Retrieved from [Link]

-

ResearchGate. (2025). The Effect of Dabigatran on Select Specialty Coagulation Assays. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Dobrovolskaia, M. A., et al. (n.d.). Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations. NIH. Retrieved from [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

Sources

- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. The discovery of dabigatran etexilate for the treatment of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of dabigatran on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. medscape.com [medscape.com]

- 17. Dabigatran - Wikipedia [en.wikipedia.org]

- 18. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. kosheeka.com [kosheeka.com]

Spectroscopic analysis (NMR, IR, MS) of dabigatran carboxamide ethyl ester

An In-Depth Technical Guide to the Spectroscopic Analysis of Dabigatran Carboxamide Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dabigatran carboxamide ethyl ester is a significant compound often encountered as a process-related impurity or key intermediate in the synthesis of Dabigatran Etexilate, a potent oral anticoagulant.[1][2] Ensuring the purity and structural integrity of active pharmaceutical ingredients (APIs) is paramount, making the precise characterization of such related substances a critical aspect of drug development and quality control. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive analysis of dabigatran carboxamide ethyl ester. Moving beyond mere data presentation, this document elucidates the causal relationships between molecular structure and spectral output, offers field-proven experimental protocols, and grounds its claims in authoritative scientific literature.

Introduction: The Analytical Imperative

Dabigatran etexilate functions as a prodrug, which is converted in the body to the active thrombin inhibitor, dabigatran.[3][4] The manufacturing process for such a complex molecule can inadvertently generate related substances, such as dabigatran carboxamide ethyl ester.[5][6] Regulatory bodies mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.[7] Spectroscopic analysis provides the required molecular-level confirmation of structure, identity, and purity. This guide serves as a senior-level resource for applying NMR, IR, and MS to achieve an unambiguous characterization of dabigatran carboxamide ethyl ester (Molecular Formula: C₂₇H₂₈N₆O₄, Molecular Weight: 500.55 g/mol ).[8][9]

Molecular Structure of Dabigatran Carboxamide Ethyl Ester

Caption: Chemical structure of Dabigatran Carboxamide Ethyl Ester.

Integrated Analytical Workflow

A robust characterization relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The logical flow of analysis ensures comprehensive data acquisition and interpretation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Dabigatran Carboxamide Ethyl Ester | C27H28N6O4 | CID 71258113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Crystal structure of dabigatran carboxamide ethyl ester

An In-Depth Technical Guide to the Crystal Structure of Dabigatran Etexilate Mesylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the solid-state chemistry of dabigatran etexilate mesylate, the active pharmaceutical ingredient (API) in the oral anticoagulant Pradaxa®. Understanding the crystalline structure of an API is not merely an academic exercise; it is a cornerstone of robust drug development. The arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including stability, solubility, and bioavailability, which in turn influence the safety and efficacy of the final drug product.[1][2][3] Dabigatran etexilate, a prodrug, is converted in the body to dabigatran, a potent direct thrombin inhibitor.[4][5] Its solid-state form, specifically the mesylate salt, has been the subject of extensive investigation due to its existence in multiple crystalline forms, a phenomenon known as polymorphism.[6][7] This guide synthesizes crystallographic data, analytical methodologies, and field-proven insights to offer a comprehensive resource for professionals in pharmaceutical development.

The Polymorphic Landscape of Dabigatran Etexilate Mesylate

Polymorphism is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.[8] For dabigatran etexilate mesylate, several crystalline forms have been identified, with the most significant being two anhydrous polymorphs, Form I and Form II.[6]

These forms are monotropically related, meaning Form I is metastable and Form II is the thermodynamically more stable form at all temperatures up to their melting points.[6] The energy difference between them is remarkably small, estimated at only 2.5 - 3.0 J/g.[6] Despite Form II's greater stability, the metastable Form I was selected for commercial development. This decision underscores a critical principle in pharmaceutical science: the "best" form is not always the most stable one. Form I was chosen due to its superior bulk processing properties during manufacturing and slightly better chemical stability observed in long-term studies.[6]

Beyond these two primary forms, other crystalline structures have been characterized:

-

Form III: A high-temperature form obtained by heating Form I above 150 °C. It is enantiotropically related to Form I, meaning there is a reversible transition temperature.[6]

-

Hydrates: A hemihydrate and a tetrahydrate have been observed, particularly when crystallization occurs in the presence of water.[9][10] These are structurally distinct from the anhydrous forms.[6]

-

Other Patented Forms: An extensive patent landscape describes additional crystalline and amorphous forms, designated with various letters (e.g., A, B, C, D, M, N), reflecting the complexity and proprietary nature of this field.[7][11][12]

Crystallographic Data Summary

The definitive identification of these polymorphs relies on crystallographic data. While full single-crystal X-ray diffraction (SC-XRD) data can be proprietary, key identifiers such as the crystal system and space group have been published, primarily determined through advanced electron diffraction techniques.[6]

| Form | Crystal System | Space Group | Key Characteristics & Notes |

| Form I | Monoclinic | C2/c | The commercially developed metastable form. Exhibits better processing characteristics.[6] |

| Form II | Triclinic | P-1 | The most thermodynamically stable anhydrous form.[6] |

| Hemihydrate | Monoclinic | P2/c | A stable hydrate form, structurally unrelated to the anhydrous forms. Melts around 125 °C.[6] |

| Tetrahydrate | Triclinic | P-1 | Characterized by single-crystal X-ray crystallography; contains four water molecules per drug molecule.[10] |

Core Methodologies for Polymorph Characterization

A multi-technique approach is essential for the unambiguous identification, characterization, and control of polymorphic forms. Each technique provides a unique piece of the puzzle, and their collective interpretation forms a self-validating system of analysis.

Workflow for Polymorphic Analysis

The logical flow of polymorph investigation ensures comprehensive characterization, from initial discovery to final control strategy.

Caption: General workflow for pharmaceutical polymorph investigation.

A. Powder X-ray Diffraction (PXRD)

Expertise & Causality: PXRD is the primary workhorse for polymorph identification.[13][14] It serves as a rapid, non-destructive "fingerprint" of a crystalline solid. The diffraction pattern is unique to a specific crystal lattice; therefore, different polymorphs will produce different patterns.[2] This technique is foundational for both qualitative identification and quantitative analysis of polymorphic content in a drug substance or product.[15]

Self-Validating Protocol:

-

Sample Preparation: Gently grind approximately 5-10 mg of the sample with a mortar and pestle to ensure random crystal orientation and reduce particle size effects. Overly aggressive grinding can induce phase transformations, a critical point of control.

-

Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent geometric errors.

-

Data Acquisition:

-

Instrument: A modern Bragg-Brentano diffractometer with a Cu Kα X-ray source (λ = 1.5406 Å) is standard.

-

Scan Range: Collect data over a 2θ range of 2° to 40°. This range typically covers the most characteristic peaks for organic molecules.

-

Scan Speed/Step Size: Use a step size of 0.02° and a dwell time of 0.5-1.0 seconds per step to achieve a good signal-to-noise ratio.

-

-

Data Analysis: Compare the resulting diffractogram against established reference patterns for known polymorphs. Key distinguishing peaks for dabigatran etexilate mesylate are crucial for identification. For example, patents often list characteristic peaks to define specific forms.[7][16]

B. Thermal Analysis: DSC and TGA

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide orthogonal, complementary information. DSC measures heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-solid phase transitions.[13] TGA measures changes in mass with temperature, primarily used to quantify the amount of solvent or water in solvates and hydrates.[7]

Self-Validating Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. For TGA, a ceramic or platinum pan is often used.

-

Instrumentation & Conditions:

-

Purge Gas: Use a dry nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

-

Heating Rate: A standard heating rate of 10 °C/min is typically employed.[16] This rate offers a good balance between resolution and sensitivity.

-

Temperature Program: Heat the sample from ambient temperature to a point well past its melting point (e.g., 25 °C to 220 °C).

-

-

Data Interpretation:

-

TGA: A mass loss corresponding to the theoretical water content of a hydrate (e.g., ~2.5% for a hemihydrate, ~9% for a tetrahydrate) before melting is a strong indicator of its presence.

-

DSC: A sharp endotherm indicates the melting point (e.g., ~180 °C for Form I, ~190 °C for Form II).[17] The presence of multiple peaks or exothermic events can signify polymorphic transformations during heating.

-

C. Vibrational Spectroscopy: FTIR and Raman